A Technical Guide to the Spectroscopic Properties of 1-Phenazinamine
A Technical Guide to the Spectroscopic Properties of 1-Phenazinamine
Abstract
This technical guide provides an in-depth analysis of the core spectroscopic properties of 1-Phenazinamine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a critical component of structural elucidation and quality control, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. This document synthesizes data from Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to offer a comprehensive and practical reference. We delve into the causality behind experimental observations, provide validated protocols for data acquisition, and present an integrated approach to confirming the molecule's identity and purity.
Introduction: The Significance of 1-Phenazinamine
1-Phenazinamine, also known as 1-aminophenazine, belongs to the phenazine class of nitrogen-containing heterocyclic compounds. Its core structure, a dibenzopyrazine ring system, is a prominent chromophore and an electrochemically active moiety. The addition of an amine substituent at the 1-position significantly modulates its electronic properties, making it a valuable scaffold in the development of novel therapeutic agents, particularly with noted anticancer activities, and as a building block for advanced organic materials.[1][2]
Accurate and unambiguous characterization is the bedrock of scientific integrity. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular structure of 1-Phenazinamine. UV-Vis spectroscopy reveals its electronic transitions, NMR spectroscopy maps its unique atomic connectivity and chemical environment, and Mass Spectrometry determines its exact molecular weight and fragmentation patterns. Together, these methods form a powerful triad for structural confirmation.
UV-Visible Spectroscopy: Probing the Electronic Landscape
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from a ground state to a higher energy excited state. For aromatic systems like 1-Phenazinamine, the key transitions are π → π* and n → π*. The extensive conjugation of the phenazine core, coupled with the auxochromic amino group, dictates its characteristic absorption profile.[3][4][5]
Experimental Protocol: UV-Vis Spectrum Acquisition
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Sample Preparation: Prepare a dilute solution of 1-Phenazinamine (typically 10-5 to 10-4 M) in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
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Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum. This is crucial to subtract any absorbance from the solvent itself.
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Sample Measurement: Rinse and fill the cuvette with the 1-Phenazinamine solution.
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Spectral Acquisition: Scan the sample from approximately 200 nm to 800 nm using a dual-beam UV-Vis spectrophotometer.
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Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and their corresponding molar absorptivity (ε) values.
Data Interpretation and Key Spectral Features
The UV-Vis spectrum of a phenazine derivative is typically characterized by multiple absorption bands.[6] The presence of the amino group at the 1-position is expected to cause a bathochromic (red) shift to longer wavelengths compared to the parent phenazine molecule due to the extension of the conjugated system.
Table 1: Expected UV-Vis Absorption Maxima for 1-Phenazinamine
| Wavelength (λmax) | Solvent | Transition Type | Reference |
| ~255 nm | Methanol | π → π | [6] |
| ~370 nm | Methanol | π → π | [6] |
| ~450 nm | Methanol | n → π* | [6] |
Note: These are representative values. The exact λmax and ε can be influenced by solvent polarity.
The choice of solvent is a critical experimental parameter. Polar solvents can interact with the lone pair of electrons on the nitrogen atoms, affecting the energy of the n → π* transition. This solvatochromic effect can be a useful diagnostic tool.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Visualization of 1-Phenazinamine for NMR Assignment
To facilitate the discussion of NMR data, the following atom numbering scheme will be used.
Caption: General workflow for Electron Ionization Mass Spectrometry.
Data Interpretation
The molecular formula of 1-Phenazinamine is C₁₂H₉N₃, with a monoisotopic mass of 195.08 g/mol .
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Molecular Ion (M⁺•): The primary piece of information is the molecular ion peak. For 1-Phenazinamine, this will appear at m/z = 195 . The presence of an odd number of nitrogen atoms (3) follows the Nitrogen Rule , which states that a molecule with an odd number of nitrogens will have an odd nominal molecular weight. [7]* Fragmentation Pattern: Under electron ionization, the molecular ion is energetically unstable and breaks apart into characteristic fragment ions. [8][9]Key fragmentations for 1-Phenazinamine would likely involve:
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Loss of HCN (m/z 27): A common fragmentation for nitrogen heterocycles, leading to a peak at m/z = 168 .
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Loss of an amino radical (•NH₂): While less common, it could contribute to a peak at m/z = 179 .
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Loss of N₂H (from the amino group and a ring nitrogen): This could lead to a fragment at m/z = 166 .
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Table 4: Expected Key Fragments in the EI Mass Spectrum of 1-Phenazinamine
| m/z Value | Proposed Fragment |
| 195 | [M]⁺• (Molecular Ion) |
| 168 | [M - HCN]⁺• |
| 167 | [M - N₂]⁺ |
| 140 | [C₁₁H₆N]⁺ |
Integrated Spectroscopic Analysis: A Self-Validating Approach
No single technique provides the complete picture. The true power of spectroscopic characterization lies in integrating the data from all three methods to build a self-validating case for the structure and purity of 1-Phenazinamine.
Caption: Integrated workflow for structural elucidation.
This integrated workflow ensures trustworthiness. The MS confirms the correct molecular formula is possible. The UV-Vis confirms the presence of the expected conjugated phenazine system. Finally, NMR provides the definitive, high-resolution proof of the atomic connectivity, confirming the identity as 1-Phenazinamine and not an isomer.
Conclusion
The spectroscopic properties of 1-Phenazinamine are a direct reflection of its molecular structure. Its extended π-system gives rise to characteristic UV-Vis absorptions. The unique chemical environments of its 9 protons and 12 carbons produce a detailed and assignable NMR fingerprint. Its molecular weight and nitrogen content are readily confirmed by mass spectrometry. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify, characterize, and utilize this important molecule in their scientific endeavors.
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